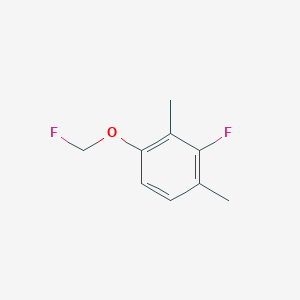

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

Description

Properties

Molecular Formula |

C9H10F2O |

|---|---|

Molecular Weight |

172.17 g/mol |

IUPAC Name |

3-fluoro-1-(fluoromethoxy)-2,4-dimethylbenzene |

InChI |

InChI=1S/C9H10F2O/c1-6-3-4-8(12-5-10)7(2)9(6)11/h3-4H,5H2,1-2H3 |

InChI Key |

ZWVSNQGDYKFSLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)OCF)C)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene

General Synthetic Strategy

The synthesis of this compound typically involves:

- Introduction of fluorine atoms selectively onto the aromatic ring.

- Installation of a fluoromethoxy (-OCH2F) group at the para position relative to one of the methyl groups.

- Control of regioselectivity to ensure substitution at the 2- and 4-positions.

The synthetic route generally starts from 1,3-dimethylbenzene (m-xylene) derivatives, followed by electrophilic or nucleophilic fluorination and subsequent functional group modification to introduce the fluoromethoxy substituent.

Fluorination Techniques

Electrophilic Aromatic Fluorination

Electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be used to introduce fluorine atoms onto activated aromatic rings. However, due to the electron-donating nature of methyl groups, regioselectivity must be carefully controlled.

Nucleophilic Aromatic Substitution (SNAr)

Fluorine can be introduced via nucleophilic aromatic substitution on activated halogenated intermediates. For example, a halogenated precursor such as 2-chloro- or 2-bromo-1,3-dimethylbenzene can be treated with fluoride sources like potassium fluoride or cesium fluoride to substitute the halogen with fluorine.

Electrochemical Fluorination

Electrochemical fluorination has been demonstrated as a viable method for introducing fluorine atoms into aromatic compounds. This method involves the anodic fluorination of aromatic substrates in the presence of fluoride ions, providing a green and efficient alternative to traditional fluorination reagents.

Introduction of the Fluoromethoxy Group (-OCH2F)

The fluoromethoxy substituent is less common and requires specific synthetic steps:

Method 1: Fluoromethylation of Phenolic Hydroxyl Groups

Starting from a hydroxy-substituted aromatic intermediate (e.g., 1,3-dimethyl-4-hydroxy-2-fluorobenzene), the phenol can be alkylated with fluoromethylating agents such as fluoromethyl tosylate or fluoromethyl bromide under basic conditions to yield the fluoromethoxy group.

Method 2: Direct Fluorination of Methoxy Groups

Alternatively, a methoxy group (-OCH3) on the aromatic ring can be selectively fluorinated at the methyl position using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to convert -OCH3 to -OCH2F.

Representative Synthetic Route from Literature

A plausible synthetic route based on literature precedents is as follows:

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1,3-Dimethylbenzene | Halogenation (e.g., bromination with NBS) | 2-Bromo-1,3-dimethylbenzene | High | Regioselective bromination at 2-position |

| 2 | 2-Bromo-1,3-dimethylbenzene | Fluorination with KF or CsF in polar aprotic solvent | 2-Fluoro-1,3-dimethylbenzene | Moderate | SNAr reaction replacing Br with F |

| 3 | 2-Fluoro-1,3-dimethyl-4-hydroxybenzene | Fluoromethylation with fluoromethyl bromide + base | This compound | Moderate | Alkylation of phenol to fluoromethoxy derivative |

This route is consistent with methods for fluorination and fluoromethylation reported in patent and research literature.

Analytical Characterization of the Compound

The synthesized this compound is typically characterized by:

Mass Spectrometry (MS): To confirm molecular weight and purity.

Infrared (IR) Spectroscopy: To identify characteristic C-F and C-O stretching vibrations.

Chromatographic Techniques: HPLC or GC-MS for purity and yield quantification.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Aromatic Halogenation | N-Bromosuccinimide (NBS), light or heat | High regioselectivity | Overbromination risk |

| Nucleophilic Aromatic Fluorination | KF, CsF, polar aprotic solvents (DMF, DMSO) | Efficient halogen replacement | Requires activated halogenated precursor |

| Fluoromethylation of Phenol | Fluoromethyl bromide/tosylate, base (K2CO3, NaH) | Direct introduction of -OCH2F | Handling of fluoromethylating agents |

| Direct Fluorination of Methoxy | DAST, Deoxo-Fluor | Converts -OCH3 to -OCH2F | Side reactions, reagent sensitivity |

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms and the fluoromethoxy group can participate in nucleophilic or electrophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms and the fluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets. Additionally, the presence of these functional groups can influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The compound’s reactivity and stability are heavily influenced by its substituents. Below is a comparison with key analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The fluoromethoxy group (–OCH₂F) in the target compound is less electron-withdrawing than trifluoromethoxy (–OCF₃) groups found in analogs like 1-fluoro-3-(trifluoromethoxy)benzene . This difference impacts electrophilic substitution reactivity and resonance stabilization.

- Halogenation Impact : Bromine or chlorine substituents (e.g., 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene ) enhance suitability for cross-coupling reactions, whereas fluorine substituents prioritize stability and bioactivity.

Stability and Functional Utility

- Lipophilicity: The target compound’s logP is estimated to be higher than non-fluorinated analogs due to the hydrophobic fluorine and methyl groups, enhancing membrane permeability.

- Metabolic Stability : Fluoromethoxy groups generally resist oxidative degradation better than methoxy groups, as seen in 1-(difluoromethoxy)-4-methylbenzene .

- Thermal Stability : Methyl groups at positions 1 and 3 may reduce ring strain compared to bulkier substituents, improving thermal stability.

Biological Activity

1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of two methyl groups, two fluorine atoms, and a methoxy group attached to a benzene ring. The fluorine substituents can significantly influence the compound's lipophilicity and biological interactions.

Anticancer Activity

Research indicates that fluorinated benzene derivatives can exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) suggests that the position and type of substituents on the benzene ring are critical for enhancing cytotoxicity.

Table 1: Anticancer Activity of Fluorinated Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MIA PaCa-2 (Pancreatic) | TBD | Inhibition of mitochondrial function |

| 4-Fluoro-N-[2-(4-fluorobenzoyl)hydrazine] | UM16 (Pancreatic) | 0.58 | Complex I inhibition |

| Benzothiazole Derivatives | HeLa (Cervical) | 0.19 | Microtubule disruption |

The specific IC50 for this compound in various cancer cell lines remains to be determined but is expected to be comparable to other fluorinated compounds based on structural similarities.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Mitochondrial Function : Similar compounds have been shown to disrupt ATP production by inhibiting mitochondrial complex I.

- Microtubule Disruption : Compounds with similar structures have been reported to interfere with microtubule polymerization, leading to cell cycle arrest in the G2/M phase.

Case Studies

- Fluorinated Benzene Derivatives in Cancer Treatment : A study highlighted the efficacy of various fluorinated benzene derivatives against pancreatic cancer cells. The results demonstrated that these compounds could induce apoptosis and inhibit tumor growth effectively.

- Neuroinflammation Models : Another study explored the application of fluorinated compounds in models of neuroinflammation, showing potential for therapeutic interventions in neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene with high regioselectivity?

- Methodological Answer : The synthesis typically involves sequential alkylation and fluorination steps. A regioselective approach may use photoredox catalysis to install the fluoromethoxy group via radical-polar crossover, as demonstrated for structurally similar fluoromethoxybenzenes . Key steps include:

Methylation : Introduce methyl groups at positions 1 and 3 using methyl iodide under basic conditions.

Fluorination : Employ nucleophilic fluorinating agents (e.g., KF or AgF) for the 2-fluoro substituent.

Fluoromethoxy Installation : Use (fluoromethoxy)phenol derivatives with iodobenzene diacetate (IBD) as an oxidant in methanol to ensure regioselectivity .

Optimization of reaction time (4–6 hours) and temperature (20–25°C) is critical to minimize side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?

- Methodological Answer :

- ¹⁹F NMR : The fluoromethoxy group (δ ~ -140 to -150 ppm) and aromatic fluorine (δ ~ -110 ppm) show distinct chemical shifts. Splitting patterns further differentiate ortho/meta/para positions .

- ¹H NMR : Methyl groups at positions 1 and 3 appear as singlets (δ ~ 2.3–2.5 ppm), while coupling between the 2-fluoro and adjacent protons (J ~ 8–12 Hz) confirms substitution patterns.

- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-O (1250–1300 cm⁻¹) groups validate functional groups.

- MS : High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass differences (e.g., [M+H]⁺ = 202.0734 for C₉H₁₀F₂O).

Advanced Research Questions

Q. What are the challenges in achieving radical-polar crossover during fluoromethoxy group installation, and how can photoredox catalysis address these?

- Methodological Answer : Radical-polar crossover often faces challenges such as radical recombination and poor selectivity. Photoredox catalysts (e.g., 4CzIPN) generate aryl radicals via single-electron transfer (SET), which combine with fluoromethoxy precursors (e.g., FCH₂O⁻) under blue light irradiation. Key parameters:

Q. How does the electron-withdrawing effect of the fluoromethoxy group influence the compound's reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The fluoromethoxy group (-OCH₂F) is strongly electron-withdrawing (-I effect), which activates the benzene ring toward electrophilic substitution but deactivates it for NAS. Experimental strategies include:

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate positions ortho to the fluoromethoxy group, enabling selective functionalization .

- Temperature Control : Reactions at -78°C minimize side reactions in highly activated systems .

Q. What in vitro models are suitable for assessing the biological activity of fluoromethoxy-substituted benzene derivatives, and what methodological controls are necessary?

- Methodological Answer :

- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) to evaluate metabolic stability. Include positive controls (e.g., ketoconazole for CYP3A4) and solvent controls (DMSO ≤ 0.1%) .

- Receptor Binding Studies : Radiolabeled analogs (e.g., ¹⁸F-PET tracers) can assess target engagement. Validate specificity via competition assays with unlabeled ligands .

Q. How should researchers resolve discrepancies in reported reaction yields for fluoromethoxybenzene derivatives synthesized under varying catalytic conditions?

- Methodological Answer : Systematically test variables:

- Catalyst Screening : Compare Pd(OAc)₂, CuI, and photoredox catalysts for efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve fluoromethoxy incorporation vs. nonpolar solvents .

- Yield Reproducibility : Conduct triplicate reactions under inert atmospheres (N₂/Ar) to minimize moisture sensitivity .

Q. What are the critical storage conditions to prevent degradation of this compound, and how can stability be monitored over time?

- Methodological Answer :

- Storage : Protect from light and moisture by storing at -20°C under argon in amber vials. Desiccants (e.g., silica gel) prevent hydrolysis of the fluoromethoxy group .

- Stability Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track degradation peaks. NMR (¹⁹F) quantifies fluorine loss over time .

Data Contradiction Analysis

- Fluoromethoxy Stability : Conflicting reports on hydrolytic stability may arise from differences in storage conditions (e.g., pH, humidity). Standardize protocols using anhydrous solvents and inert atmospheres .

- Catalytic Efficiency : Discrepancies in photoredox yields (e.g., 30% vs. 50%) could result from light source intensity variations. Calibrate light irradiance (450 nm, 10–15 W) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.